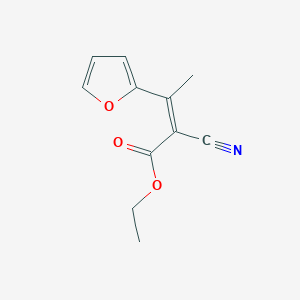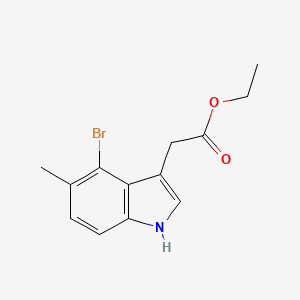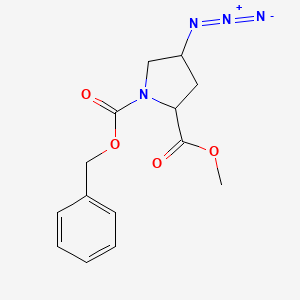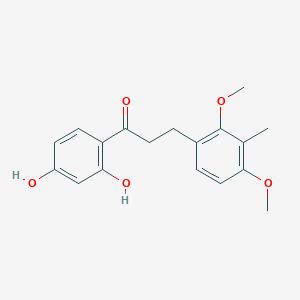
(Z)-ethyl 2-cyano-3-(furan-2-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE, (CIS + TRANS ISOMERS): is an organic compound with the molecular formula C10H9NO3. It is characterized by the presence of both cis and trans isomers, which differ in the spatial arrangement of their atoms around the double bond. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE typically involves the reaction of ethyl cyanoacetate with furfural in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by isomerization to yield both cis and trans isomers. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the furan ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE can be compared with other similar compounds, such as:
ETHYL 2-CYANO-3-(THIOPHEN-2-YL)BUT-2-ENOATE: This compound has a thiophene ring instead of a furan ring, which can influence its chemical reactivity and biological activity.
ETHYL 2-CYANO-3-(PHENYL)BUT-2-ENOATE: The presence of a phenyl ring in this compound can lead to different chemical properties and applications.
The uniqueness of ETHYL 2-CYANO-3-(FUR-2-YL)BUT-2-ENOATE lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-(furan-2-yl)but-2-enoate |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11(13)9(7-12)8(2)10-5-4-6-15-10/h4-6H,3H2,1-2H3/b9-8- |
InChI Key |
XEYCJSVIQVHIMY-HJWRWDBZSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\C1=CC=CO1)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=CO1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B12272935.png)

![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12272940.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12272941.png)
![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B12272943.png)


![4-chloro-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272959.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]quinoxalin-2-amine](/img/structure/B12272964.png)

![[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B12272971.png)
![Methyl 2-{2-[(5,7-dichloroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B12272972.png)

